molecular formula C8H9ClFN B15091015 2-Chloro-N-ethyl-5-fluoroaniline

2-Chloro-N-ethyl-5-fluoroaniline

Cat. No.: B15091015
M. Wt: 173.61 g/mol
InChI Key: VUEJCIGBDBYGDX-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-5-fluoroaniline is an aromatic amine compound characterized by the presence of chlorine, ethyl, and fluorine substituents on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-chloro-5-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 2-chloro-5-fluoronitrobenzene, is subjected to nitration using nitric acid and sulfuric acid, followed by reduction with hydrogen gas in the presence of a palladium catalyst to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-5-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoroaniline: Similar structure but lacks the ethyl group.

    2-Chloro-N-methyl-5-fluoroaniline: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-4-fluoroaniline: Similar structure but with the fluorine substituent at a different position.

Uniqueness

2-Chloro-N-ethyl-5-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents along with an ethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-chloro-N-ethyl-5-fluoroaniline

InChI

InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3

InChI Key

VUEJCIGBDBYGDX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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